molecular formula C14H10O4 B3055142 Bis(3-hydroxyphenyl)ethane-1,2-dione CAS No. 63192-57-4

Bis(3-hydroxyphenyl)ethane-1,2-dione

Cat. No. B3055142
CAS RN: 63192-57-4
M. Wt: 242.23 g/mol
InChI Key: NRVBEDFRJZDULS-UHFFFAOYSA-N
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Description

Bis(3-hydroxyphenyl)ethane-1,2-dione is a chemical compound with the molecular formula C14H10O4 . It is also referred to as tetramethoxybenzil . The compound crystallizes in the orthorhombic Fdd2 space group, with the following unit cell parameters: a = 39.145 Å , b = 18.167 Å , c = 4.3139 Å , and β = 90° . The packing of molecules in the crystal lattice is stabilized by intermolecular C–H⋯O contacts in a herringbone arrangement .


Molecular Structure Analysis

The molecular structure of Bis(3-hydroxyphenyl)ethane-1,2-dione has been determined experimentally using single-crystal X-ray diffraction. It crystallizes in an orthorhombic lattice, and its geometry has been characterized. Density functional theory (DFT) calculations were employed to optimize the geometric structure and vibrational wave numbers in the gas phase. The compound exhibits interesting chemical and physical properties due to its α-dicarbonyl moiety .


Chemical Reactions Analysis

While specific chemical reactions involving Bis(3-hydroxyphenyl)ethane-1,2-dione are not explicitly mentioned in the available literature, α-dicarbonyl compounds like this one have practical applications. They serve as precursors for various materials, including porphyrins, display materials, photoconductive materials, and optically active α-ketols. Additionally, they have been investigated for their ability to selectively inhibit mammalian Carboxylesterases (CEs) involved in drug metabolism. The flexibility of the dione bond and dihedral angles in the structure may influence their potency as inhibitors .


Physical And Chemical Properties Analysis

Scientific Research Applications

Synthesis and Catalytic Applications

Bis(3-hydroxyphenyl)ethane-1,2-dione has been studied in various synthetic and catalytic applications. Maleki, Akbarzadeh, and Babaee (2015) reported on a basic ionic liquid derived from ethan-1,2-diyl-bis (hydrogen sulfate) for synthesizing xanthene derivatives, demonstrating its effectiveness as a catalyst in environmentally friendly protocols (Maleki, Akbarzadeh, & Babaee, 2015).

Photochromic Properties

Krayushkin et al. (2001) developed procedures for synthesizing bis(thienylazoles), photochromic analogs of diarylethenes, based on bis(3-hydroxyphenyl)ethane-1,2-dione derivatives. These compounds exhibit photochromic properties, which are useful in material sciences and optoelectronic applications (Krayushkin et al., 2001).

Mass Spectrometry and Fragmentation Studies

Yosefdad, Valadbeigi, and Bayat (2020) conducted a study on the fragmentation of bis-phthalimide derivatives, including bis(3-hydroxyphenyl)ethane-1,2-dione, in electron impact ionization-mass spectrometry. Their research provided insights into the effects of alkyl length on the stability and fragmentation patterns of these compounds (Yosefdad, Valadbeigi, & Bayat, 2020).

Optical and Chromophoric Properties

The optical properties of various derivatives of bis(3-hydroxyphenyl)ethane-1,2-dione have been investigated. Effenberger et al. (1991) studied the conformation and light absorption of chromophoric systems derived from bis(3-hydroxyphenyl)ethane-1,2-dione, providing insights into their color properties and potential applications in dye and pigment industries (Effenberger et al., 1991).

Polymer and Material Science Applications

Hu et al. (2015) synthesized a novel alcohol-soluble n-type conjugated polyelectrolyte using derivatives of bis(3-hydroxyphenyl)ethane-1,2-dione for applications as an electron transport layer in polymer solar cells. This study highlights the compound's utility in advancing solar energy technologies (Hu et al., 2015).

Bioremediation Applications

Chhaya and Gupte (2013) explored the possible role of laccase from Fusarium incarnatum UC-14 in the bioremediation of Bisphenol A, a compound structurally similar to bis(3-hydroxyphenyl)ethane-1,2-dione. Their research suggests potential applications in environmental cleanup and pollutant degradation (Chhaya & Gupte, 2013).

Safety and Hazards

The compound should be handled with care, following standard laboratory safety protocols .

properties

IUPAC Name

1,2-bis(3-hydroxyphenyl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4/c15-11-5-1-3-9(7-11)13(17)14(18)10-4-2-6-12(16)8-10/h1-8,15-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVBEDFRJZDULS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)C(=O)C2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30523212
Record name Bis(3-hydroxyphenyl)ethane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30523212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(3-hydroxyphenyl)ethane-1,2-dione

CAS RN

63192-57-4
Record name Bis(3-hydroxyphenyl)ethane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30523212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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